(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol; hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. It belongs to the class of tetrahydronaphthalene derivatives, which are often explored for their biological activities, particularly in the context of neurotransmitter receptor interactions. The compound is characterized by its specific stereochemistry, which influences its biological activity and binding affinity to various receptors.
This compound can be synthesized through various organic chemistry methods, often involving the manipulation of naphthalene derivatives. It is available from several chemical suppliers and is used primarily in research settings.
(1S,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol; hydrochloride is classified as an amino alcohol derivative. Its molecular formula is with a molecular weight of 163.22 g/mol. The compound's CAS number is 7480-36-6.
The synthesis of (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step synthetic routes that include:
Common synthetic approaches may involve:
The molecular structure of (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol can be represented by the following structural formulas:
InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m1/s1(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for (1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific receptors in biological systems. It primarily targets serotonin receptors and may influence neurotransmission pathways:
The compound exhibits typical characteristics of a solid crystalline substance at room temperature.
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 7480-36-6 |
| Purity | ≥95% |
(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol; hydrochloride has diverse applications in scientific research:
This compound's unique properties make it valuable for exploring new therapeutic agents targeting serotonin receptors and other related pathways.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5